2-(2-oxooxolan-3-yl)acetaldehyde
Description
2-(2-Oxooxolan-3-yl)acetaldehyde is a cyclic aldehyde featuring a tetrahydrofuran-2-one (γ-lactone) ring substituted at the 3-position with an acetaldehyde group. This structure combines the reactivity of an aldehyde with the stability conferred by the lactone ring, making it distinct from simpler aldehydes like acetaldehyde.
Properties
CAS No. |
195062-71-6 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.1 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxooxolan-3-yl)acetaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxybutanal, which yields the desired furan ring structure . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxooxolan-3-yl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo substitution reactions with electrophiles, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of 2-(2-oxooxolan-3-yl)acetic acid.
Reduction: Formation of 2-(2-oxooxolan-3-yl)ethanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-oxooxolan-3-yl)acetaldehyde has significant potential in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(2-oxooxolan-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, the furan ring structure may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Aldehydes: (Z)- and (E)-DMCHA
- Structure : (Z)- and (E)-DMCHA are cyclohexylidene acetaldehydes with a conjugated double bond, differing in stereochemistry.
- Key Properties: These isomers are critical components of aggregation pheromones in beetles (e.g., Anthonomus grandis). Their fragmentation patterns (e.g., m/z 152, 137) are distinct due to the cyclohexene ring, whereas 2-(2-oxooxolan-3-yl)acetaldehyde’s lactone ring would yield different fragmentation signatures (e.g., m/z peaks for lactone cleavage) .
- Applications : Used in pest control due to their pheromonal activity.
Acetaldehyde
- Structure : A simple, linear aldehyde (CH₃CHO).
- Key Properties : Highly volatile and prone to oxidation (e.g., forming acetic acid). In contrast, the lactone ring in this compound likely reduces volatility and enhances stability .
- Applications : Industrial solvent and intermediate; decomposition product of metaldehyde ().
2-(2-Oxo-morpholin-3-yl)-acetamide
- Structure: Morpholinone ring with an acetamide substituent.
- Key Properties : Exhibits broad-spectrum antifungal activity due to the acetamide group, which enhances bioavailability compared to the reactive aldehyde group in the target compound .
- Applications : Pharmaceutical agent (antifungal).
2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic Acid
- Structure : Oxolan ring with acetyloxy and two ketone groups.
- Key Properties: The multiple electron-withdrawing groups increase acidity and reactivity, contrasting with the aldehyde-dominated reactivity of the target compound.
2-Ethoxy-2-(oxolan-3-yl)acetic Acid
- Structure : Oxolan ring with ethoxy and carboxylic acid groups.
- Key Properties : The carboxylic acid group enhances water solubility, whereas the target compound’s aldehyde group favors nucleophilic reactions (e.g., Schiff base formation) .
Comparative Data Table
Key Research Findings
- Pheromonal Potential: Structural parallels to DMCHA isomers suggest this compound could function in insect communication, though empirical validation is required .
- Stability : The lactone ring reduces volatility compared to acetaldehyde, making it less prone to evaporation but still reactive at the aldehyde site .
- Analytical Challenges : Like acetaldehyde, the compound may form measurement artifacts under oxidative conditions (e.g., ozone exposure), necessitating careful analytical protocols .
- Biological Activity: Unlike morpholinone-derived acetamides (), the aldehyde group may limit pharmaceutical utility due to reactivity but could enhance pheromone specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
